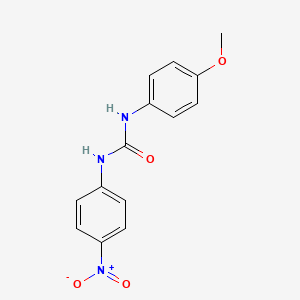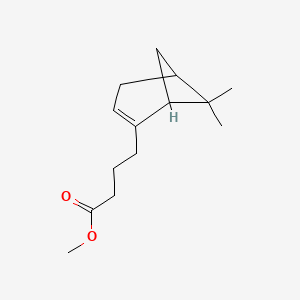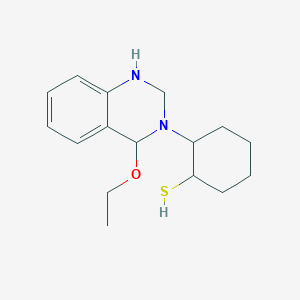
1,2-Dibutylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibutylnaphthalene: is an organic compound with the chemical formula C18H24 It belongs to the class of naphthalene derivatives, which are characterized by a fused pair of benzene rings
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibutylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For example, the Friedel-Crafts alkylation of naphthalene with butyl chloride in the presence of aluminum chloride as a catalyst is a widely used method. This process is carried out at elevated temperatures and pressures to achieve high yields .
化学反応の分析
Types of Reactions: 1,2-Dibutylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
1,2-Dibutylnaphthalene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-dibutylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
1,2-Dihydronaphthalene: Shares a similar naphthalene core but lacks the butyl substituents.
1,4-Dibutylnaphthalene: Another isomer with butyl groups at different positions on the naphthalene ring.
Dibutyl phthalate: A phthalate ester with similar butyl groups but a different core structure.
Uniqueness: 1,2-Dibutylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .
特性
CAS番号 |
38641-19-9 |
|---|---|
分子式 |
C18H24 |
分子量 |
240.4 g/mol |
IUPAC名 |
1,2-dibutylnaphthalene |
InChI |
InChI=1S/C18H24/c1-3-5-9-15-13-14-16-10-7-8-12-18(16)17(15)11-6-4-2/h7-8,10,12-14H,3-6,9,11H2,1-2H3 |
InChIキー |
VPGSXIKVUASQIY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C2=CC=CC=C2C=C1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)











![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)

